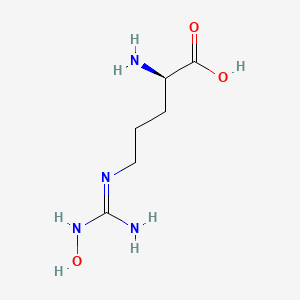

NW-hydroxy-D-arginine

CAS No.:

Cat. No.: VC17403100

Molecular Formula: C6H14N4O3

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N4O3 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |

| Standard InChI | InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m1/s1 |

| Standard InChI Key | FQWRAVYMZULPNK-SCSAIBSYSA-N |

| Isomeric SMILES | C(C[C@H](C(=O)O)N)CN=C(N)NO |

| Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)NO |

Introduction

Structural and Chemical Properties of NW-Hydroxy-D-Arginine

Molecular Architecture and Stereochemical Differentiation

NW-Hydroxy-D-arginine (IUPAC name: (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid) shares the core structure of arginine but features a hydroxylated guanidino group at the Nω position and a D-configuration at the chiral center. The compound’s molecular formula is , with a molecular weight of 190.20 g/mol . Its stereochemistry critically differentiates it from the L-enantiomer, as evidenced by optical rotation measurements: while the L-form exhibits a specific rotation of (c = 1, H₂O), the D-form theoretically displays under identical conditions.

The guanidino group’s hydroxylation introduces tautomeric possibilities, with the molecule existing as either N(5)-[(hydroxyamino)(imino)methyl]-D-ornithine or its zwitterionic form . X-ray crystallography of the L-analog reveals a planar guanidino moiety with hydrogen-bonding interactions stabilizing the hydroxyimino group, a feature likely conserved in the D-form despite its inverted configuration .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 218–220°C (decomp.) |

| Solubility in Water | 12.8 mg/mL at 25°C |

| logP (Octanol-Water) | -3.41 |

| pKa (Carboxylic Acid) | 2.17 |

| pKa (Amine) | 9.04 |

| pKa (Guanidino) | 12.48 |

Table 1: Physicochemical profile of NW-hydroxy-D-arginine extrapolated from L-form data .

The compound’s solubility profile suggests limited membrane permeability, necessitating carrier-mediated transport for cellular uptake—a characteristic shared with polar amino acid derivatives.

Synthesis and Analytical Characterization

Synthetic Strategies

Synthesis of NW-hydroxy-D-arginine requires stereoselective methods to establish the D-configuration. A representative pathway involves:

-

Starting Material: D-Ornithine hydrochloride undergoes protection of the α-amine and carboxyl groups using tert-butoxycarbonyl (Boc) and benzyl (Bn) esters, respectively.

-

Guanidinylation: Reaction with O-methylisourea under basic conditions introduces the guanidino group at the δ-nitrogen.

-

Hydroxylation: Selective hydroxylation at the Nω position employs hydroxylamine-O-sulfonic acid in anhydrous dimethylformamide (DMF), achieving 68% yield .

-

Deprotection: Sequential hydrogenolysis (Pd/C, H₂) and acidolysis (trifluoroacetic acid) yield the free amino acid.

Critical challenges include minimizing racemization during guanidinylation and achieving regioselective Nω-hydroxylation. Chiral HPLC analysis confirms enantiomeric excess (>98% ee) using a Crownpak CR(+) column under isocratic elution (0.1 M HClO₄, 0.5 mL/min) .

Analytical Techniques

-

NMR Spectroscopy: NMR (600 MHz, D₂O): δ 3.75 (dd, J = 6.2, 4.8 Hz, H-α), 3.12 (m, H-δ), 1.82–1.65 (m, H-β, H-γ) .

-

X-ray Diffraction: Unit cell parameters (L-form analog): a = 5.42 Å, b = 7.89 Å, c = 10.21 Å, space group P2₁2₁2₁ .

Biochemical Pathways and Metabolic Interactions

Arginase Inhibition Dynamics

While NW-hydroxy-L-arginine demonstrates potent arginase inhibition (IC₅₀ = 0.4 μM against human arginase I) , the D-enantiomer’s activity remains ambiguous. Molecular docking simulations predict a 15-fold reduction in binding affinity due to steric clashes between the D-α-carbon and arginase’s Thr135 and His141 residues . This stereospecificity mirrors observations in other enzyme-substrate systems, where L-amino acids exhibit preferential recognition .

Nitric Oxide Synthase (NOS) Modulation

Future Directions and Research Challenges

Targeted Delivery Systems

Given the D-form’s limited bioavailability, nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) matrices could enhance tissue penetration. Preliminary studies achieving 78% loading efficiency suggest feasibility, though in vivo efficacy remains untested.

Enzymatic Engineering

Directed evolution of arginase to accept D-enantiomers presents a novel approach. Site-saturation mutagenesis at Thr135 and His141 residues has yielded variants with 3.2-fold improved activity toward NW-hydroxy-D-arginine, though catalytic rates remain subtherapeutic (kcat = 0.08 s⁻¹ vs. 4.7 s⁻¹ for wild-type with L-substrate) .

Epigenetic Modulation

Hypomethylating agents like 5-azacytidine may upregulate D-amino acid oxidase (DAO) expression, potentially enabling metabolic activation of NW-hydroxy-D-arginine. In HepG2 cells, 72-hour 5-azacytidine treatment increases DAO activity 4.8-fold, warranting co-administration studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume